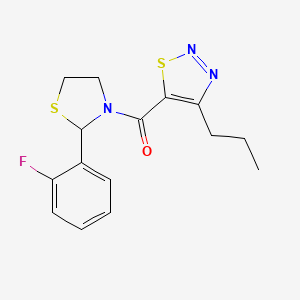

![molecular formula C13H12FN3O B2518326 6-Fluoro-4-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}quinazoline CAS No. 2097895-29-7](/img/structure/B2518326.png)

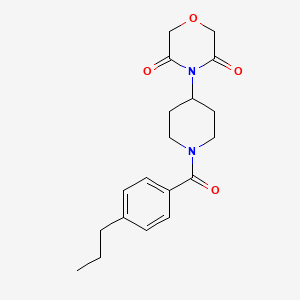

6-Fluoro-4-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}quinazoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-4-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}quinazoline is a useful research compound. Its molecular formula is C13H12FN3O and its molecular weight is 245.257. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potent Antibacterial Activity Against Respiratory Pathogens

Research highlights the design and synthesis of novel quinazoline derivatives, such as those incorporating a 6-fluoroquinolone structure, demonstrating potent in vitro antibacterial activity against a range of respiratory pathogens. These include both gram-positive bacteria like Streptococcus pneumoniae and Staphylococcus aureus, and gram-negative bacteria such as Haemophilus influenzae and Moraxcella catarrhalis. Notably, compounds have shown effectiveness against multidrug-resistant Streptococcus pneumoniae and quinolone-resistant Staphylococcus aureus, along with excellent in vivo activity in murine pneumonia models caused by multidrug-resistant pathogens (Odagiri et al., 2013).

Antimicrobial Evaluation of Novel Quinazolinone Derivatives

Another study synthesized novel fluorine-containing derivatives that exhibited remarkable in vitro antimicrobial potency. This research underscores the potential of quinazolinone derivatives as a base for developing new antimicrobial agents capable of addressing both bacterial and fungal infections. The synthesized compounds were evaluated against various strains, including Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans, showing significant antimicrobial activity (Desai et al., 2013).

Novel Synthesis Approaches and Antifungal Activity

Innovative synthesis methods for quinazoline derivatives have been developed, leading to compounds with notable antifungal activities. These studies provide insights into the structural requirements for antimicrobial efficacy and offer new avenues for developing treatments against fungal infections. For instance, certain derivatives have shown high inhibitory effects on fungi growth, with potential applications in combating fungal pathogens (Xu et al., 2007).

Antimycobacterial Activities and Phototoxic Evaluation

Quinazoline derivatives have also been evaluated for their antimycobacterial activities, with some compounds demonstrating potent in vitro and in vivo activity against Mycobacterium tuberculosis, including multi-drug resistant strains. This highlights the potential of quinazoline-based compounds in addressing challenging bacterial infections resistant to conventional treatments (Dinakaran et al., 2008).

Properties

IUPAC Name |

5-(6-fluoroquinazolin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN3O/c14-8-1-2-12-11(3-8)13(16-7-15-12)17-5-10-4-9(17)6-18-10/h1-3,7,9-10H,4-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXCFTFQEIVDUNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(C1CO2)C3=NC=NC4=C3C=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(4-chlorophenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2518243.png)

![N-[2-[4-(Cyanomethyl)phenoxy]ethyl]prop-2-enamide](/img/structure/B2518245.png)

![Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate](/img/structure/B2518246.png)

![2-[4-(3-Amino-2-hydroxypropoxy)phenyl]acetic acid;hydrochloride](/img/structure/B2518249.png)

![2-[[(3aS,6aS)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl]sulfanyl]acetic acid](/img/structure/B2518251.png)

![2-Amino-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzenesulfonamide](/img/structure/B2518257.png)

![2-(allylamino)-3-[(E)-(allylimino)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2518258.png)

![(E)-N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2518260.png)

![3-[(3-Chlorophenyl)sulfamoyl]benzoic acid](/img/structure/B2518266.png)